Antitumor agent-109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-109, also known as compound 6, is a dual-function inhibitor that targets hyaluronic acid and differentiation cluster 44 (CD44). This compound is involved in tumor progression and invasion, demonstrating potent antitumor activity. It specifically inhibits MDA-MB-231 cells with an EC50 value of 0.59 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-109 involves multiple steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving bromination, methylation, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely published. Typically, such compounds are produced in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The production involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Antitumor agent-109 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cell signaling pathways and interactions with cellular receptors.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its ability to inhibit tumor growth and invasion.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Antitumor agent-109 exerts its effects by targeting hyaluronic acid and CD44, which are involved in tumor progression and invasion. The compound inhibits the interaction between hyaluronic acid and CD44, thereby interfering with tumor growth and invasion. This inhibition leads to the disruption of cellular signaling pathways that promote tumor cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Hyaluronic acid inhibitors: Compounds that target hyaluronic acid and its interactions with cellular receptors.
CD44 inhibitors: Compounds that specifically inhibit the CD44 receptor and its associated signaling pathways.
Uniqueness
Antitumor agent-109 is unique due to its dual-function inhibition of both hyaluronic acid and CD44. This dual-targeting approach enhances its antitumor efficacy by simultaneously disrupting multiple pathways involved in tumor progression and invasion. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C19H22BrNO3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-bromo-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H22BrNO3/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-21-8-7-15-14(12-21)5-4-6-16(15)20/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI Key |
MGXKYGMIEHKJAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.